molecular formula C9H11ClN2O4 B613163 (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride CAS No. 17463-53-5

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride

Cat. No. B613163
CAS RN: 17463-53-5
M. Wt: 246.65
InChI Key: PCXNSMBHNXCGRR-RGMNGODLSA-N
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Description

“(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride” is a specific form of 2-aminopropanoate, which is a type of amino acid derivative. It’s likely used in various chemical reactions, particularly in the field of organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride” would depend on its specific structure. Similar compounds, such as “(S)-Ethyl 2-aminopropanoate hydrochloride”, have a molecular weight of 153.61 g/mol .

Scientific Research Applications

Immunomodulatory Effects

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride and its derivatives have been explored for their potential in modulating the immune system. The research by Kiuchi et al. (2000) highlighted the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive activity. The study indicated that specific configurations and substitutions on the compound could enhance its potential as an immunosuppressive drug, potentially useful in contexts like organ transplantation Kiuchi et al., 2000.

Metabolic and Distribution Studies

A study by Costlow and Manson (1983) delved into the metabolism and distribution of nitrofen, a compound related to (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride, in pregnant rats. This research was crucial for understanding how such compounds are processed in biological systems, shedding light on their potential toxicological impacts and the mechanisms underlying their teratogenic effects Costlow & Manson, 1983.

Carcinogenicity and DNA Damage Studies

Research on the carcinogenic potential of nitrophenyl compounds and their effects on DNA has been a critical area of study. For instance, Fiala, Conaway, and Mathis (1989) investigated the oxidative DNA and RNA damage in the livers of rats treated with 2-nitropropane, a structurally related compound, highlighting the potential health hazards associated with such chemicals and their metabolites Fiala, Conaway, & Mathis, 1989.

Teratogenic Effects and Organ-specific Studies

The teratogenic effects of compounds structurally related to (S)-4-Nitrophenyl 2-aminopropanoate hydrochloride have been a significant concern. Studies like that by Costlow and Manson (1981) have provided insights into the organ-specific effects, such as the impact on neonatal viability and the induction of malformations in organs like the heart and diaphragm due to in utero exposure to such compounds Costlow & Manson, 1981.

properties

IUPAC Name

(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXNSMBHNXCGRR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride

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